molecular formula C20H20ClFN2O2 B13035424 Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

Cat. No.: B13035424
M. Wt: 374.8 g/mol
InChI Key: DCMXMHXXIRLQBC-UHFFFAOYSA-N
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Description

Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the fluoro and methyl groups: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as fluorobenzene and methyl iodide.

    Esterification: The carboxylic acid group can be esterified using methanol and an acid catalyst to form the methyl ester.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the aromatic ring or the beta-carboline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids, and aldehydes.

    Reduction: Alcohols, amines, and hydrocarbons.

    Substitution: Halogenated derivatives, alkylated derivatives, and substituted beta-carbolines.

Scientific Research Applications

Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.

    Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl involves its interaction with various molecular targets and pathways. It may act as an inhibitor or modulator of specific enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate
  • 3-Fluoro-2-Methylphenylboronic Acid
  • 3-Fluoro-5-methylaniline

Uniqueness

Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is unique due to its specific combination of functional groups and structural features. The presence of the fluoro and methyl groups on the aromatic ring, along with the beta-carboline core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, HCl (often referred to as 3-PBC·HCl), is a compound belonging to the beta-carboline family. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Beta-Carbolines

Beta-carbolines are indole alkaloids that have garnered significant interest due to their diverse biological activities. They are known for their roles in various physiological processes, including neurotransmission and modulation of enzyme activities. The specific compound 3-PBC·HCl has been studied for its interactions with GABA_A receptors, particularly the alpha-1 subtype.

GABA_A Receptor Interaction

Research indicates that 3-PBC·HCl exhibits selective binding to the GABA_A receptor subtypes. In particular, it has shown significant antagonistic properties at the α1 subtype, which is implicated in the modulation of anxiety and alcohol-related behaviors. Studies conducted on animal models have demonstrated that this compound can reduce alcohol self-administration and cravings without causing sedation, highlighting its potential as a therapeutic agent for alcohol use disorders .

Antimalarial Activity

In addition to its effects on the central nervous system, there is emerging evidence supporting the antimalarial properties of beta-carboline derivatives. For instance, a related study found that certain tetrahydro-beta-carbolines exhibited significant inhibitory effects against Plasmodium falciparum with IC50 values in the low micromolar range . While specific data on 3-PBC·HCl's antimalarial activity is limited, its structural similarities to other active compounds suggest potential efficacy.

Behavioral Studies

A series of behavioral studies have been conducted using various animal models to assess the impact of 3-PBC·HCl on alcohol consumption. One notable study involved baboons that were trained to self-administer alcohol. The results showed a marked reduction in alcohol intake when administered 3-PBC·HCl compared to control groups .

Study TypeModel UsedKey Findings
Behavioral StudyBaboonsSignificant reduction in alcohol self-administration
Pharmacological StudyRatsAntagonistic effects at α1 GABA_A receptors

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and interactions of 3-PBC·HCl with various receptors. These studies suggest that the compound's structural features facilitate strong interactions with specific amino acid residues within the binding pocket of GABA_A receptors . This information is crucial for understanding its pharmacodynamics and optimizing future derivatives for enhanced efficacy.

Properties

Molecular Formula

C20H20ClFN2O2

Molecular Weight

374.8 g/mol

IUPAC Name

methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C20H19FN2O2.ClH/c1-11-7-12(9-13(21)8-11)18-19-15(10-17(23-18)20(24)25-2)14-5-3-4-6-16(14)22-19;/h3-9,17-18,22-23H,10H2,1-2H3;1H

InChI Key

DCMXMHXXIRLQBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3.Cl

Origin of Product

United States

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